KSI-3716
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KSI-3716 is a potent inhibitor of the c-Myc protein, which plays a crucial role in cell cycle regulation, apoptosis, and cellular transformation. This compound has shown significant potential in cancer research, particularly in the treatment of bladder cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
KSI-3716 is synthesized through a series of chemical reactions involving the formation of a complex structure. The synthetic route typically involves the use of bromine, chlorine, and nitrogen-containing compounds. The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in research applications .
Chemical Reactions Analysis
Types of Reactions
KSI-3716 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
KSI-3716 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the c-Myc protein and its role in cellular processes.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancers, particularly bladder cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
KSI-3716 exerts its effects by inhibiting the c-Myc protein. It blocks the binding of c-Myc to its partner protein MAX, preventing the formation of the c-Myc/MAX complex. This inhibition disrupts the transcriptional activity of c-Myc, leading to the downregulation of c-Myc target genes such as cyclin D2, CDK4, and hTERT. The compound induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
KSI-3716 is unique in its potent inhibition of the c-Myc protein. Similar compounds include:
MYRA-A: Inhibits DNA binding of Myc family proteins without interfering with c-Myc/MAX dimerization.
WBC100: A selective c-Myc glue degrader that targets the ubiquitin E3 ligase CHIP-mediated 26S proteasome pathway.
MDEG-541: A potent MYC-MAX degrader that exhibits antiproliferative activity by downregulating the expression of GSPT1, MYC, GSPT2, and PLK1 proteins .
This compound stands out due to its specific mechanism of action and effectiveness in inhibiting c-Myc-mediated transcriptional activity .
Biological Activity
KSI-3716 is a small molecule inhibitor targeting the c-Myc transcription factor, which plays a significant role in various cancers, including bladder cancer and multiple myeloma. This compound has shown promising biological activity, particularly in overcoming drug resistance and inducing apoptosis in cancer cells.
This compound functions by disrupting the c-Myc/MAX heterodimer's ability to bind to DNA, thereby inhibiting transcriptional activity associated with tumor growth. This mechanism is crucial as c-Myc is often overexpressed in many malignancies, contributing to cell proliferation and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Studies
Research has demonstrated that this compound exhibits potent cytotoxic effects on bladder cancer cells, particularly those resistant to gemcitabine. For instance, in studies involving the KU19-19/GEM cell line, this compound inhibited cell survival by approximately 85% at a concentration of 2 μM . This effect was significantly greater than that observed with another c-Myc inhibitor, 10058-F4, which showed no inhibition at doses up to 10 μM .
Table 1: Cytotoxic Effects of this compound on Bladder Cancer Cell Lines
Cell Line | This compound Concentration (μM) | Cell Survival (%) | Notes |
---|---|---|---|
KU19-19 | 2 | 15% | Significant cytotoxicity |
KU19-19/GEM | 2 | 15% | Overcomes gemcitabine resistance |
10058-F4 | 10 | 100% | No effect observed |
In Vivo Studies
In vivo studies using mouse models further support the efficacy of this compound. When administered intravesically, this compound effectively suppressed tumor growth in orthotopic bladder cancer models. Notably, sequential treatment with gemcitabine followed by this compound yielded better outcomes than either drug alone, suggesting a synergistic effect that could be beneficial for patients with gemcitabine-resistant tumors .
Clinical Implications
The implications of this compound's biological activity extend beyond laboratory settings. Its ability to induce apoptosis and inhibit proliferation in resistant cancer cell lines positions it as a potential therapeutic agent for patients with refractory tumors. The combination of this compound with traditional chemotherapeutics like gemcitabine could enhance treatment efficacy and reduce the likelihood of tumor recurrence.
Case Studies and Research Findings
Several studies have documented the antitumor activity of this compound:
- Bladder Cancer : A study reported that this compound effectively inhibited the proliferation of gemcitabine-resistant bladder cancer cells and induced apoptosis through PARP and caspase activation .
- Multiple Myeloma : Research indicates that MYC overexpression is a critical factor in multiple myeloma progression. This compound has been shown to exploit vulnerabilities in MYC-dependent metabolic pathways, leading to selective cytotoxicity against MYC-overexpressing cells .
- Xenograft Models : Patient-derived xenograft models have demonstrated that this compound can modulate tumor microenvironments, affecting factors like VEGF and CDK4 that enhance tumor metastasis behavior .
Properties
IUPAC Name |
3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUPDOIKTMCJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.